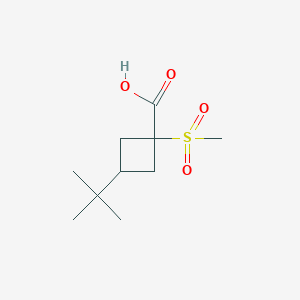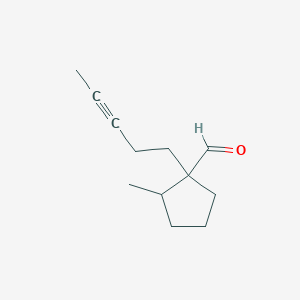
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H18O It is a cyclopentane derivative with a methyl group and a pent-3-yn-1-yl group attached to the cyclopentane ring, along with an aldehyde functional group
Preparation Methods
The synthesis of 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentane derivatives followed by functional group transformations. For example, starting with 2-methylcyclopentane, the introduction of a pent-3-yn-1-yl group can be achieved through a series of reactions involving alkylation and subsequent oxidation to introduce the aldehyde group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and cyclopentane derivatives. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and pent-3-yn-1-yl groups can undergo substitution reactions with appropriate reagents under suitable conditions.
Addition: The aldehyde group can participate in nucleophilic addition reactions, forming various adducts depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development or as a probe in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde depends on its specific application. In general, the aldehyde group can interact with various biological targets through covalent bonding, leading to modifications in the target molecules’ structure and function. The cyclopentane ring and its substituents may also influence the compound’s overall reactivity and interactions with molecular targets.
Comparison with Similar Compounds
2-Methyl-1-(pent-3-yn-1-yl)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives and aldehydes. Similar compounds include:
2-Methylcyclopentane-1,3-dione: A cyclopentane derivative with two carbonyl groups.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: A cyclopentane derivative with a conjugated enone system.
Cyclopentenone: A simpler cyclopentane derivative with a single carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-pent-3-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-3-4-5-8-12(10-13)9-6-7-11(12)2/h10-11H,5-9H2,1-2H3 |
InChI Key |
ZEJJGWWNPJHLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




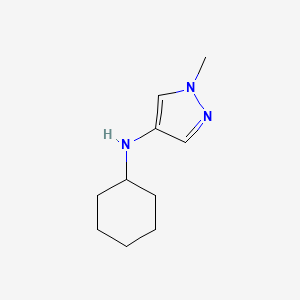

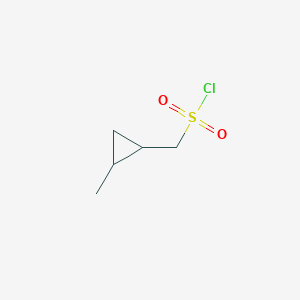
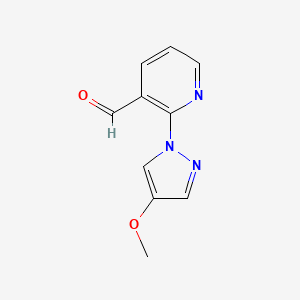

![N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine](/img/structure/B13276307.png)
![1-[5-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13276310.png)

![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)
amine](/img/structure/B13276354.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)
